6'-O-beta-Apiofuranosylsweroside
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
6’-O-beta-Apiofuranosylsweroside undergoes various chemical reactions typical of glycosides and iridoids. These reactions include:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the glycosidic linkage or other reactive sites on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6’-O-beta-Apiofuranosylsweroside has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of glycosides and iridoids.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in traditional medicine.
Mechanism of Action
The mechanism of action of 6’-O-beta-Apiofuranosylsweroside involves its interaction with various molecular targets and pathways. As a glycoside, it can modulate enzyme activities and interact with cellular receptors. The specific molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
6’-O-beta-Apiofuranosylsweroside can be compared with other similar compounds such as:
Sweroside: Another iridoid glycoside with similar biological activities.
Loganin: A related compound with known anti-inflammatory and antioxidant properties.
Secoiridoid glycosides: A broader class of compounds with diverse biological activities.
The uniqueness of 6’-O-beta-Apiofuranosylsweroside lies in its specific glycosidic linkage and the presence of the apiofuranosyl moiety, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C21H30O13 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-ethenyl-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one |
InChI |
InChI=1S/C21H30O13/c1-2-9-10-3-4-29-17(27)11(10)5-30-18(9)34-19-15(25)14(24)13(23)12(33-19)6-31-20-16(26)21(28,7-22)8-32-20/h2,5,9-10,12-16,18-20,22-26,28H,1,3-4,6-8H2 |
InChI Key |
JNPXCTROEJQHKD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O |
Origin of Product |
United States |
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